molecular formula C4H11NO3S B091733 Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1) CAS No. 126-97-6

Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1)

Cat. No. B091733
CAS RN: 126-97-6
M. Wt: 153.2 g/mol
InChI Key: XTJCJAPNPGGFED-UHFFFAOYSA-N
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Description

“Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1)” is a chemical substance with the systematic name “Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1)”. It has a CAS Number of 126-97-6 . It’s also known as Ethanolomine Thioglycholate and Ethanolamine thioglycolate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1)” include a boiling point of 124.85℃ at 101 325 Pa and a density of 1.249 at 20℃ .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : Research includes the development of new chemical entities involving mercapto-acetic acid derivatives. For example, Khanum et al. (2004) explored the synthesis of 3-(2-aroylaryloxy)methyl-5-mercapto-4H-1,2,4-triazole analogs with potential antibacterial, antifungal, and anti-inflammatory activities (Khanum, Shashikanth, & Sudha, 2004).

  • Antimicrobial Efficacy : Patel and Mehta (2006) investigated the antimicrobial efficacy of 2-azetidinones and 4-thiazolidinones derived from 2-amino-4-(2-naphthalenyl) thiazole, showcasing the compound's role in generating bioactive molecules (Patel & Mehta, 2006).

Material Science and Chemistry

  • Chemoselective Polycondensations : Yamamoto and Takasu (2010) conducted research on the chemoselective polycondensations of a dicarboxylic acid containing a mercapto group with diols, demonstrating applications in material science, particularly in the creation of gelatinous RAFT agents (Yamamoto & Takasu, 2010).

Environmental and Occupational Health

  • Determination of Mercapturic Acids : Schettgen, Musiol, and Kraus (2008) developed a method for the simultaneous determination of mercapturic acids derived from various industrial chemicals in human urine, highlighting the compound's importance in monitoring exposure to potentially harmful substances (Schettgen, Musiol, & Kraus, 2008).

Biochemical Studies

  • Metabolic Pathways of Cysteine Conjugates : Tateishi (2001) explored novel metabolic pathways of cysteine conjugates, including mercapturic acids, detailing how these compounds are processed in the body and their importance in detoxification processes (Tateishi, 2001).

properties

IUPAC Name

2-aminoethanol;2-sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.C2H4O2S/c3-1-2-4;3-2(4)1-5/h4H,1-3H2;5H,1H2,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJCJAPNPGGFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.C(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85169-27-3
Record name Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85169-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7059569
Record name (2-Hydroxyethyl)ammonium mercaptoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Monoethanolamine thioglycolate

CAS RN

126-97-6
Record name Monoethanolamine thioglycolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, mercapto-, compd. with 2-aminoethanol (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, compd. with 2-aminoethanol (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-Hydroxyethyl)ammonium mercaptoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyethyl)ammonium mercaptoacetate
Source European Chemicals Agency (ECHA)
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Record name MONOETHANOLAMINE THIOGLYCOLATE
Source FDA Global Substance Registration System (GSRS)
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